molecular formula C13H15NO B14453494 2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole CAS No. 74938-13-9

2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole

Cat. No.: B14453494
CAS No.: 74938-13-9
M. Wt: 201.26 g/mol
InChI Key: APDVBOPNFYHPCY-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes three methyl groups, a phenyl group, and a keto group attached to the pyrrole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1-phenyl-1,3-butanedione with ammonia or primary amines can lead to the formation of the desired pyrrole derivative. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1-phenyl-1H-pyrrole: Lacks the keto group present in 2,2,3-Trimethyl-1-oxo-5-phenyl-2H-1lambda~5~-pyrrole.

    2,2,3-Trimethyl-1H-pyrrole: Lacks the phenyl and keto groups.

    1-Phenyl-2,3-dimethyl-1H-pyrrole: Similar structure but lacks the keto group.

Uniqueness

The presence of the keto group in this compound imparts unique reactivity and properties compared to its analogs. This functional group allows for additional chemical transformations and interactions, making the compound more versatile in various applications.

Properties

CAS No.

74938-13-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2,2,3-trimethyl-1-oxido-5-phenylpyrrol-1-ium

InChI

InChI=1S/C13H15NO/c1-10-9-12(14(15)13(10,2)3)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

APDVBOPNFYHPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C1(C)C)[O-])C2=CC=CC=C2

Origin of Product

United States

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